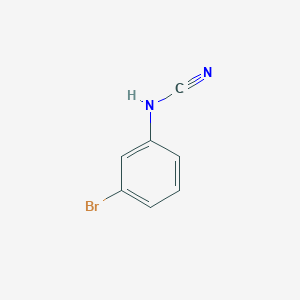

N-(3-Bromophenyl)cyanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-Bromophenyl)cyanamide is a chemical compound with the formula C7H5BrN2. It has a molecular weight of 197.03 . The compound is part of the cyanamides family, which are known for their unique nitrogen-carbon-nitrogen (NCN) connectivity . The chemistry of the nitrile-substituted amino-group of the cyanamide-moiety is dominated by an unusual duality of a nucleophilic sp3-amino nitrogen and an electrophilic nitrile unit .

Synthesis Analysis

N-(3-Bromophenyl)cyanamide can be synthesized through various methods. One method involves the hydration of cyanamides to N-monosubstituted ureas using silver nanoparticles . Another method involves the hydration of cyanamides using acetaldoxime and nano cerium oxide as a reusable heterogeneous catalyst . A general method for the preparation of cyanamides and disulfanes from aryl thiourea and halide through a base-mediated strategy has also been described .Molecular Structure Analysis

The molecular structure of N-(3-Bromophenyl)cyanamide is dominated by its unique nitrogen-carbon-nitrogen (NCN) connectivity . The structural analysis of the solid products revealed that the cyanamide ligand is coordinated through the amine nitrogen, which is relatively rare .Chemical Reactions Analysis

Cyanamides, including N-(3-Bromophenyl)cyanamide, have been used in cycloaddition chemistry, aminocyanation reactions, as well as electrophilic cyanide-transfer agents and their unique radical and coordination chemistry . A wide range of phosphorous quinazolinone derivatives were achieved in good yields by reacting N-acyl-cyanamide alkenes with diphenylphosphine oxide in the presence of AgNO3 .Scientific Research Applications

Cyanamide Chemistry

The application of alkyl and aryl substituted cyanamides in synthetic chemistry has diversified multi-fold in recent years . The chemistry of the nitrile-substituted amino-group of the ‘cyanamide-moiety’ is dominated by an unusual duality of a nucleophilic sp3 -amino nitrogen and an electrophilic nitrile unit .

Cycloaddition Chemistry

Cyanamides have been applied in cycloaddition chemistry . This involves reactions that result in the cyclic redistribution of bonding electrons, which is a significant method for the synthesis of cyclic compounds.

Aminocyanation Reactions

Cyanamides are used in aminocyanation reactions . This involves the addition of an amino group (NH2) and a cyano group (CN) across a multiple bond.

Electrophilic Cyanide-Transfer Agents

Cyanamides have been used as electrophilic cyanide-transfer agents . This involves the transfer of a cyanide ion (CN-) from one molecule to another.

Radical and Coordination Chemistry

Cyanamides have unique radical and coordination chemistry . They can form organometallic complexes, which find application in materials sciences and more recently in the biological sciences .

Synthesis of 3-Imino-2-Phenylisoindolin-1-One Derivatives

“N-(3-Bromophenyl)cyanamide” has been used in the synthesis of novel 3-imino-2-phenylisoindolin-1-one derivatives . This process has the advantages of simple methodology, excellent yields, mild reaction conditions, and easy work-up .

Hydrolysis of Cyanamides

The synthesis of 1-carbamoyl-1-phenylureas in water via the hydrolysis of –CN group of arylcyanamides has been investigated . This process involves the breaking of a bond in a molecule using water.

Safety Precautions

While not a scientific application, it’s important to note that when handling “N-(3-Bromophenyl)cyanamide”, one should wear protective clothing, gloves, safety glasses and a dust respirator . It’s crucial to use dry clean up procedures and avoid generating dust .

Safety and Hazards

Future Directions

The application of alkyl and aryl substituted cyanamides in synthetic chemistry has diversified multi-fold in recent years . The cleavage of the N-CN bond of cyanamide offers an electrophilic cyanating agent, an amino-transfer group (aminating reagent), as well as the synchronized transfer of both amino and nitrile-groups, could offer routes to difunctionalization of C-C multiple bond aminocyanation .

properties

IUPAC Name |

(3-bromophenyl)cyanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-2-1-3-7(4-6)10-5-9/h1-4,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKUFJVBSFNXFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Bromophenyl)cyanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

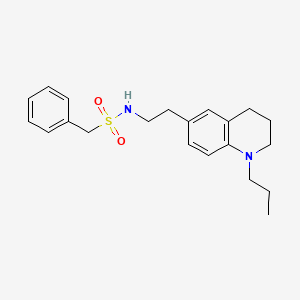

![2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2834240.png)

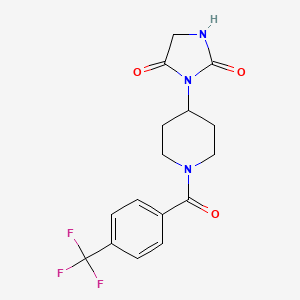

![N-(3-chloro-4-fluorophenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2834244.png)

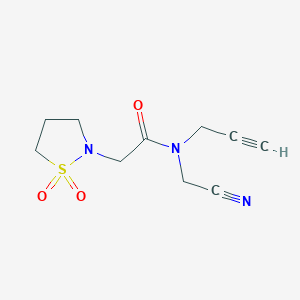

![2-(5-Oxa-8-azaspiro[3.5]nonan-6-yl)acetic acid;hydrochloride](/img/structure/B2834251.png)

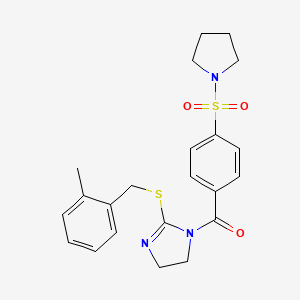

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2834253.png)

![2-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2834257.png)

![N-ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2834258.png)

![2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2834260.png)